

(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

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Technical Guide: (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol, with the CAS number 172900-74-2, is a key chemical intermediate in the synthesis of Aliskiren.[1][2] Aliskiren is the first in a class of drugs known as direct renin inhibitors, which are used for the treatment of hypertension.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol, intended for professionals in research and drug development.

Chemical Structure and Properties

The chemical structure of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol is characterized by a benzene ring substituted with a methoxy group, a 3-methoxypropoxy group, and a hydroxymethyl group.

Molecular Formula: C₁₂H₁₈O₄[4]

Molecular Weight: 226.27 g/mol [4]

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

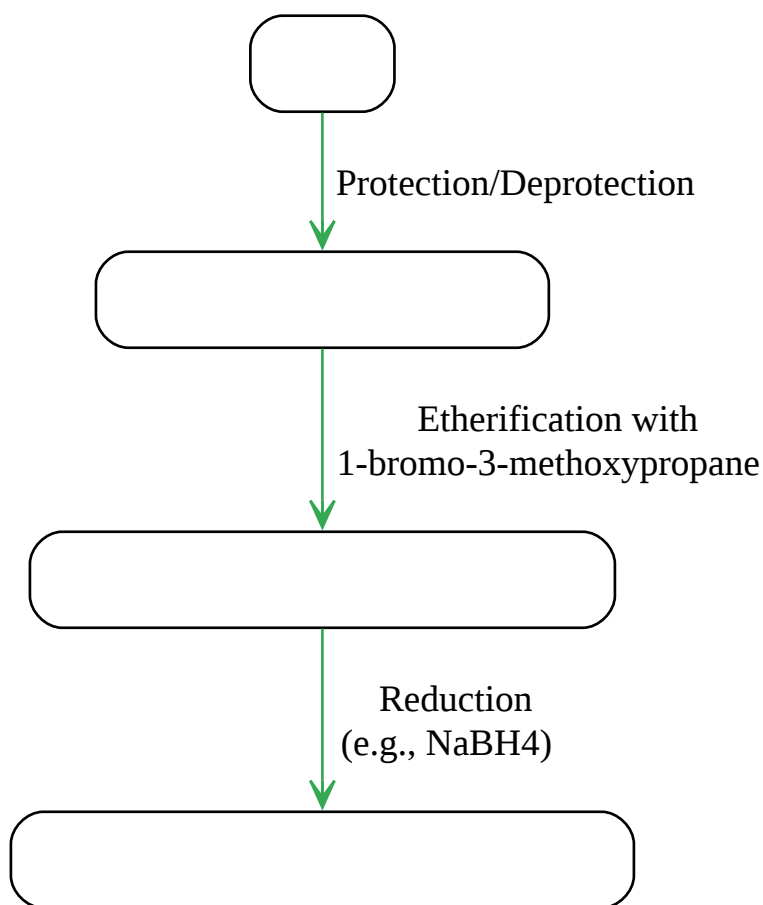
Property	Value	Reference
CAS Number	172900-74-2	[1][2]
Molecular Formula	C ₁₂ H ₁₈ O ₄	[4]
Molecular Weight	226.27 g/mol	[4]
Synonyms	[4-methoxy-3-(3-methoxypropoxy)phenyl]methanol, 4-Methoxy-3-(3-Methoxypropoxy)Benzenemethanol	

Synthesis

(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol is a crucial intermediate in various synthetic routes leading to Aliskiren. The synthesis generally involves the formation of the substituted benzaldehyde followed by its reduction to the corresponding alcohol.

Synthetic Pathway Overview

A general synthetic pathway for obtaining **(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol** involves the etherification of a suitably protected vanillyl alcohol derivative, followed by deprotection and subsequent functional group manipulations. The final step to obtain the target molecule is typically a reduction of the corresponding aldehyde.



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Figure 1: Synthetic pathway to **(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol**.

Experimental Protocol: Reduction of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde

The following is a representative experimental protocol for the reduction of the aldehyde precursor to **(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol**. This protocol is based on standard chemical transformations.

Materials:

- 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde
- Sodium borohydride (NaBH_4)
- Methanol

- Dichloromethane
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Ice bath

Procedure:

- Dissolve 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C using an ice bath.
- Slowly add sodium borohydride to the stirred solution in portions.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
- Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with dichloromethane (3 x 50 mL).
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain pure **(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol**.

Spectroscopic Data

Comprehensive characterization using spectroscopic methods is essential to confirm the structure and purity of the synthesized compound.

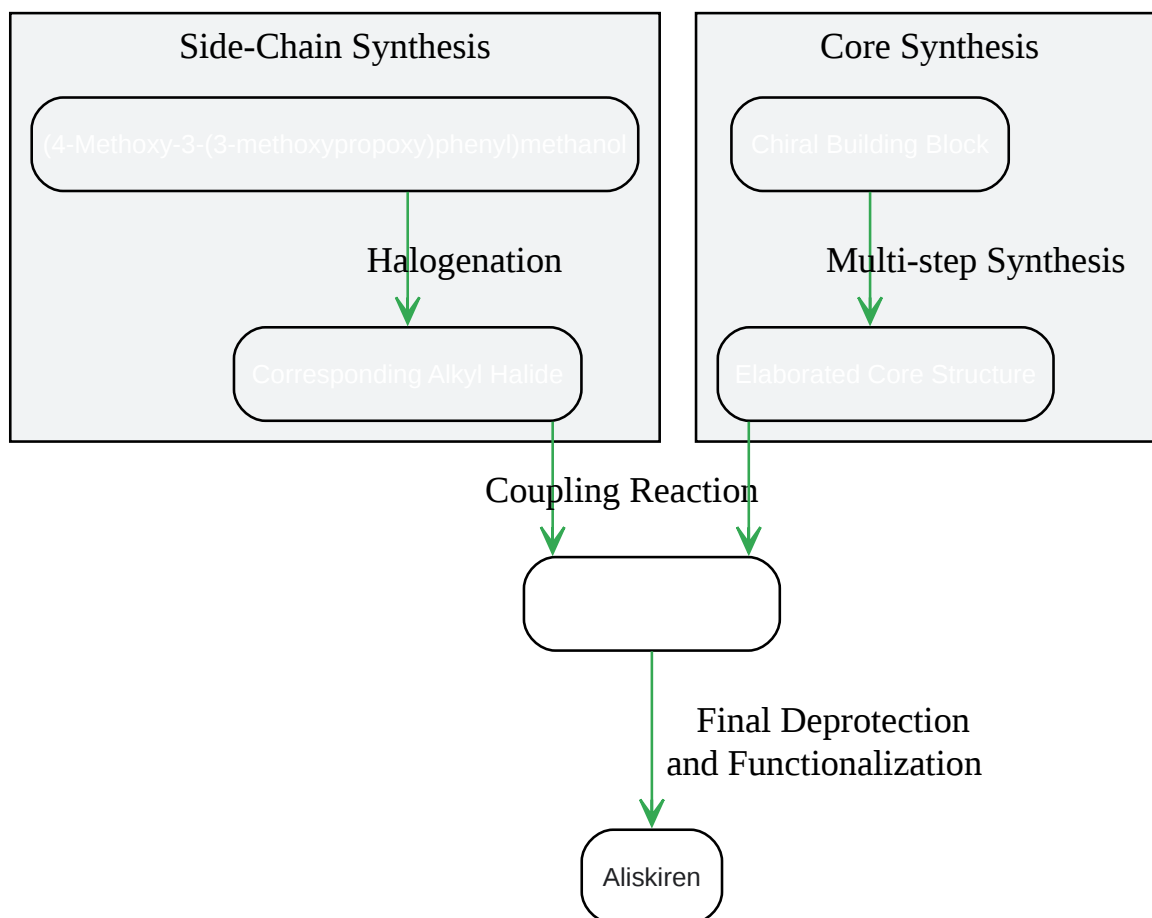
Spectroscopy	Expected Signals
^1H NMR (CDCl_3)	Signals corresponding to aromatic protons, methylene protons of the methoxypropoxy group, methoxy protons, the benzylic alcohol proton, and the hydroxyl proton.
^{13}C NMR (CDCl_3)	Signals for aromatic carbons, carbons of the methoxy and methoxypropoxy groups, and the benzylic carbon bearing the hydroxyl group.
Mass Spec (ESI)	$[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$ corresponding to the molecular weight of 226.27.
IR (KBr)	Characteristic peaks for O-H stretching (alcohol), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether and alcohol).

Role in Drug Development

The primary significance of **(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol** lies in its role as a key building block in the total synthesis of Aliskiren.[1][2] Aliskiren is a potent and orally active inhibitor of the enzyme renin, which plays a critical role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure.

Aliskiren Synthesis Workflow

The synthesis of Aliskiren is a multi-step process where **(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol** is converted into a more complex side chain which is then coupled with the core structure of the final drug molecule.



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Figure 2: Role of the title compound in the convergent synthesis of Aliskiren.

Conclusion

(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol is a vital intermediate for the pharmaceutical industry, specifically in the manufacturing of the antihypertensive drug Aliskiren. A thorough understanding of its chemical properties, synthesis, and characterization is crucial for chemists and researchers involved in the development of renin inhibitors and other related therapeutic agents. This guide provides a foundational overview to support such endeavors.

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References

- 1. WO2013144979A1 - Process for the preparation of aliskiren - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol | C₁₂H₁₈O₄ | CID 45108163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b587553#4-methoxy-3-3-methoxypropoxy-phenyl-methanol-chemical-structure]

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